5-(3,4-Difluorophenyl)nicotinaldehyde
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Overview
Description
5-(3,4-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)nicotinaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-difluorobenzaldehyde is reacted with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the reaction mixture for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3,4-Difluorophenyl)nicotinic acid.
Reduction: 5-(3,4-Difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)nicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)nicotinaldehyde
- 5-(3,4-Dimethoxyphenyl)nicotinaldehyde
- 5-(3,4-Dimethylphenyl)nicotinaldehyde
Comparison
Compared to its analogs, 5-(3,4-Difluorophenyl)nicotinaldehyde is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
CAS No. |
1346691-73-3 |
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Molecular Formula |
C12H7F2NO |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-7H |
InChI Key |
RYSCSBIIISEDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C=O)F)F |
Origin of Product |
United States |
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